molecular formula C8H5Cl2NO B1423881 4,7-Dichloro-isoindolin-1-one CAS No. 954239-40-8

4,7-Dichloro-isoindolin-1-one

Cat. No.: B1423881
CAS No.: 954239-40-8
M. Wt: 202.03 g/mol
InChI Key: ASMYKHRMDUGONA-UHFFFAOYSA-N
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Description

4,7-Dichloro-isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with chlorine atoms at positions 4 and 7.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, ferric chloride, and various oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindoline-1,3-dione derivatives, while substitution reactions can produce a variety of functionalized isoindolines .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-isoindolin-1-one involves its interaction with specific molecular targets. For instance, isoindolin-1-one derivatives have been studied as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle. These compounds exhibit high binding affinity and stability, making them promising candidates for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

4,7-dichloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYKHRMDUGONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696056
Record name 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-40-8
Record name 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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